3-Fluoropyridine-4-boronic acid hydrate
Overview
Description
3-Fluoropyridine-4-boronic acid hydrate is an organoboron compound with the molecular formula C₅H₇BFNO₃. It is a derivative of pyridine, where a fluorine atom is substituted at the third position and a boronic acid group is attached at the fourth position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Scientific Research Applications
3-Fluoropyridine-4-boronic acid hydrate has a wide range of applications in scientific research:
Safety and Hazards
3-Fluoropyridine-4-boronic acid hydrate is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective equipment and face protection should be worn when handling this compound .
Future Directions
Boronic acids, including 3-Fluoropyridine-4-boronic acid hydrate, have potential applications in the development of novel materials that show a longer lifetime and can be easily recycled . They have been utilized for the synthesis of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets . This is achieved by the incorporation of dynamic covalent bonds into the polymer structure, which provides high stability at the service temperature, but enables the processing at elevated temperatures .
Mechanism of Action
Target of Action
3-Fluoropyridine-4-boronic acid hydrate is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in this reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (this compound) transfers an organic group to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in which this compound is involved . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this reaction can vary widely depending on the specific organic groups involved in the reaction .
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Biochemical Analysis
Biochemical Properties
3-Fluoropyridine-4-boronic acid hydrate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is facilitated by the interaction of this compound with palladium catalysts, which enables the coupling of aryl halides with boronic acids. The compound interacts with various enzymes and proteins, including those involved in the catalytic cycle of the Suzuki-Miyaura reaction. The nature of these interactions involves the formation of transient complexes with the palladium catalyst, which facilitates the transfer of the boronic acid group to the aryl halide, resulting in the formation of a new carbon-carbon bond .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with palladium catalysts in the Suzuki-Miyaura coupling reaction . The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by the transmetalation of the boronic acid group from this compound to the palladium complex. This is followed by reductive elimination, which releases the coupled product and regenerates the palladium catalyst. The compound’s ability to form stable complexes with palladium is crucial for the efficiency of this reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of pyridine using fluorinating agents such as Selectfluor® . The boronic acid group can be introduced via borylation reactions using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of 3-Fluoropyridine-4-boronic acid hydrate often employs scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. This method ensures high yield and purity, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyridine-4-boronic acid hydrate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Fluorinating Agents:
Oxidizing Agents: For the oxidation of the pyridine ring.
Major Products
Coupled Products: Resulting from Suzuki-Miyaura coupling.
N-Oxides: Formed through oxidation reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloropyridine-4-boronic acid
- 3-Bromopyridine-4-boronic acid
- 3-Iodopyridine-4-boronic acid
Uniqueness
3-Fluoropyridine-4-boronic acid hydrate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine substitution enhances the compound’s stability and reactivity, making it particularly useful in various synthetic applications .
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)boronic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESGEMIQUNLQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)F)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381405 | |
Record name | 3-Fluoropyridine-4-boronic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029880-18-9 | |
Record name | 3-Fluoropyridine-4-boronic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoropyridine-4-boronic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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